molecular formula C26H26N4O3 B4230702 1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4230702
M. Wt: 442.5 g/mol
InChI Key: MVQFMVGCSUMOIA-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound featuring a pyrimidinetrione core with dimethylphenyl and pyridinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidinetrione core, followed by the introduction of the dimethylphenyl and pyridinyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinetrione derivatives with different substituents. These compounds share a common core structure but differ in their substituent groups, leading to variations in their chemical and biological properties.

Uniqueness

1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of dimethylphenyl and pyridinyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-18-8-7-11-22(19(18)2)30-24(32)26(23(31)29-25(30)33,14-12-20-9-3-5-16-27-20)15-13-21-10-4-6-17-28-21/h3-11,16-17H,12-15H2,1-2H3,(H,29,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQFMVGCSUMOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=CC=N3)CCC4=CC=CC=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
1-(2,3-Dimethylphenyl)-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

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